

A Technical Guide to the Discovery of Novel Thiazole-5-Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Cat. No.: B1353462

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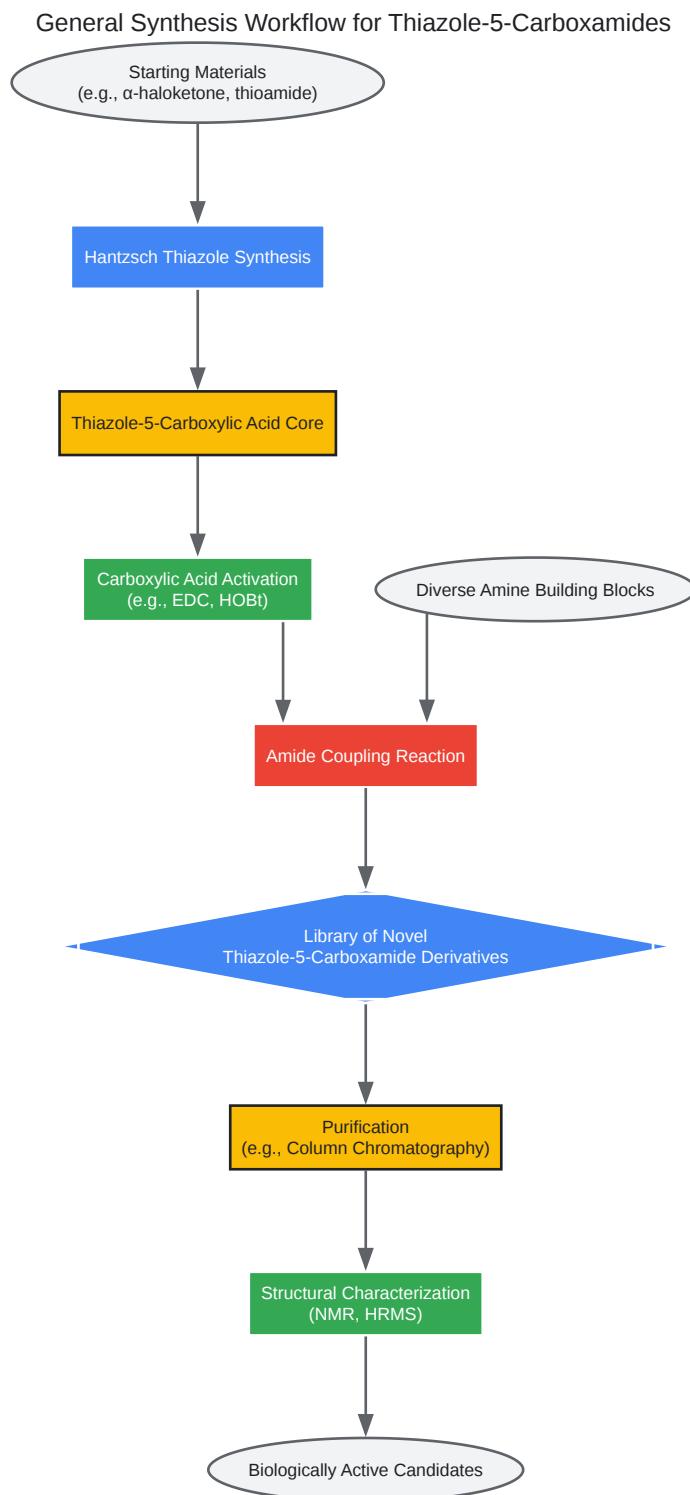
For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] Derivatives of thiazole-5-carboxylic acid, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel thiazole-5-carboxylic acid derivatives, with a focus on their therapeutic potential.

Synthesis of Thiazole-5-Carboxylic Acid Derivatives

The construction of the thiazole ring is a well-established area of synthetic chemistry. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone method and typically involves the condensation of an α -haloketone with a thioamide.^[1] Modern variations and other synthetic strategies have expanded the accessibility and diversity of thiazole-5-carboxylic acid derivatives.

A general synthetic workflow for creating novel thiazole-5-carboxamide derivatives often involves the initial synthesis of a substituted thiazole-5-carboxylic acid core, followed by coupling with various amines to generate a library of amide derivatives.



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Caption: General synthesis workflow for thiazole-5-carboxamides.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of thiazole-5-carboxylic acid derivatives.

2.1. Synthesis of 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide[5][6]

- Materials: 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid, Dichloromethane (DCM), 4-Dimethylaminopyridine (DMAP), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 3,4,5-Trimethoxyaniline, Hydrochloric acid (32%), Anhydrous sodium sulfate.
- Procedure:
 - Dissolve 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid in DCM.
 - Add DMAP and EDCI to the solution and stir under argon gas.
 - After 30 minutes, add 3,4,5-trimethoxyaniline to the reaction mixture.
 - Continue stirring for 48 hours.
 - Extract the mixture with 32% HCl.
 - Dry the organic layer with anhydrous sodium sulfate and filter.
 - Purify the crude product by column chromatography to obtain the final compound.

2.2. In Vitro Cyclooxygenase (COX) Inhibition Assay[5][6]

- Materials: Synthesized thiazole carboxamide derivatives, COX-1 and COX-2 enzymes, Arachidonic acid, Assay buffer, 96-well plates, Plate reader.
- Procedure:
 - Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

- In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer.
- Add the test compound solutions to the wells at various concentrations.
- Incubate the plate at room temperature for a specified time.
- Initiate the enzymatic reaction by adding arachidonic acid.
- Measure the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., ELISA) with a plate reader.
- Calculate the percent inhibition of COX activity for each compound concentration and determine the IC₅₀ value.

2.3. In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)[7]

- Materials: Synthesized thiazole-5-carboxylate derivatives, NCI-60 human tumor cell line panel, Cell culture medium, Fetal bovine serum, Penicillin-streptomycin, Sulforhodamine B (SRB) assay reagents.
- Procedure:
 - Synthesized compounds are submitted to the National Cancer Institute (NCI) for screening.
 - A single high dose of each compound is initially tested against the 60 cell lines.
 - The growth inhibition for each cell line is determined.
 - Compounds meeting a specified threshold for growth inhibition are selected for a full five-dose assay.
 - The five-dose assay is performed at 10-fold dilutions of five different concentrations.
 - The GI₅₀ (concentration causing 50% growth inhibition) is calculated for each active compound against each cell line.

Biological Activities and Quantitative Data

Novel thiazole-5-carboxylic acid derivatives have demonstrated a wide range of biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of Thiazole-5-Carboxylate Derivatives[7]

Compound	Target Cell Line	Cancer Type	GI50 (μM)
3g	EKX	Non-Small Cell Lung Cancer	0.865
MDA-MB-468	Breast Cancer	1.20	
4c	HOP-92	Non-Small Cell Lung Cancer	0.34
EKX	Non-Small Cell Lung Cancer	0.96	
MDA-MB-231/ATCC	Breast Cancer	1.08	

Table 2: COX Inhibitory Activity of Thiazole Carboxamide Derivatives[5][6]

Compound	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Ratio (COX-1/COX-2)
2a	2.65	0.958	2.77
2b	0.239	0.191	1.25
Celecoxib	-	0.002	23.8

Table 3: Antioxidant Activity of Thiazole-Carboxamide Derivatives[4]

Compound	DPPH Scavenging IC50 (μM)
LMH6	0.185
LMH7	0.221
Trolox (Control)	3.10

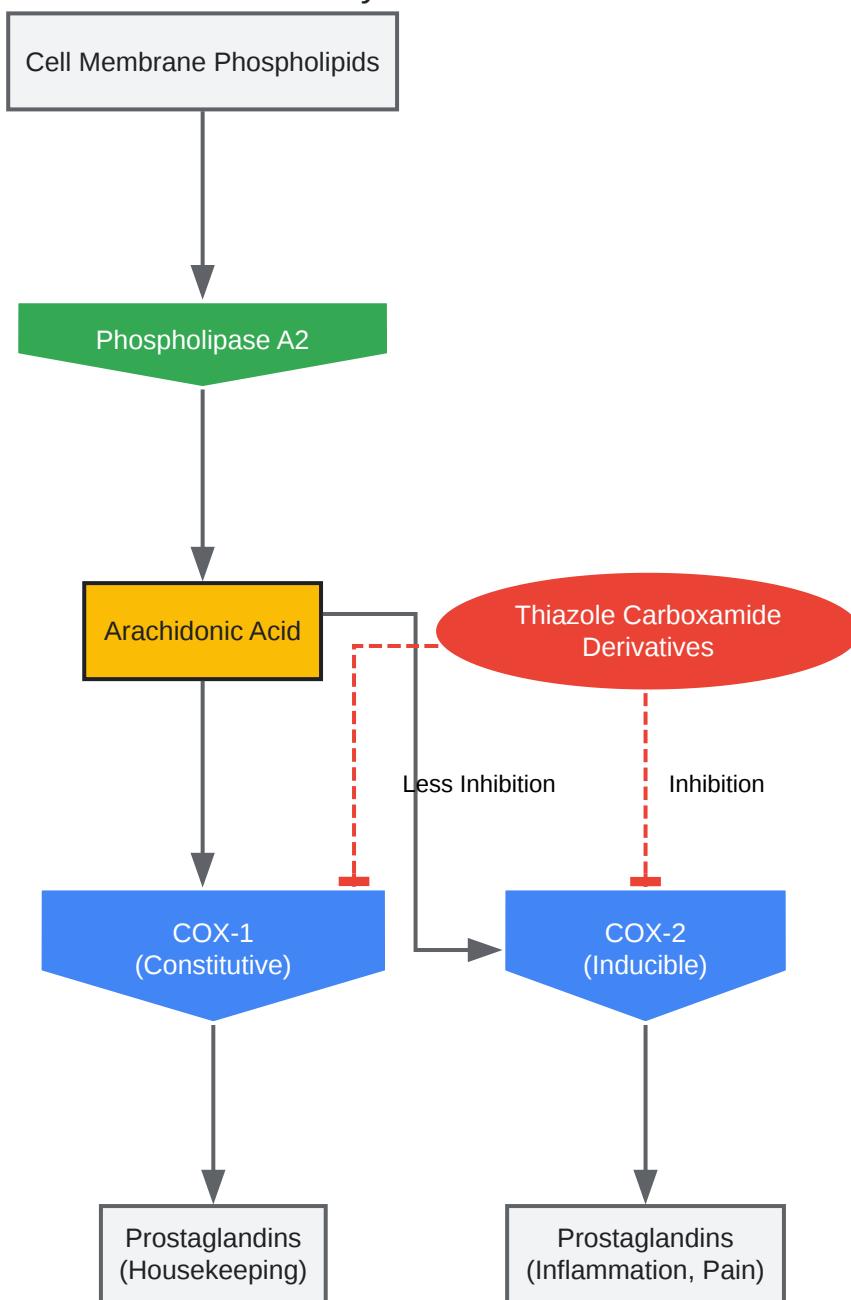
Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for rational drug design. Thiazole-based compounds have been shown to interact with various biological targets.

4.1. Inhibition of Cyclooxygenase (COX) Enzymes

Many thiazole carboxamide derivatives have been designed and evaluated as inhibitors of COX enzymes, which are key to the inflammatory pathway.^{[5][6]} The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

COX Inhibition by Thiazole Carboxamides



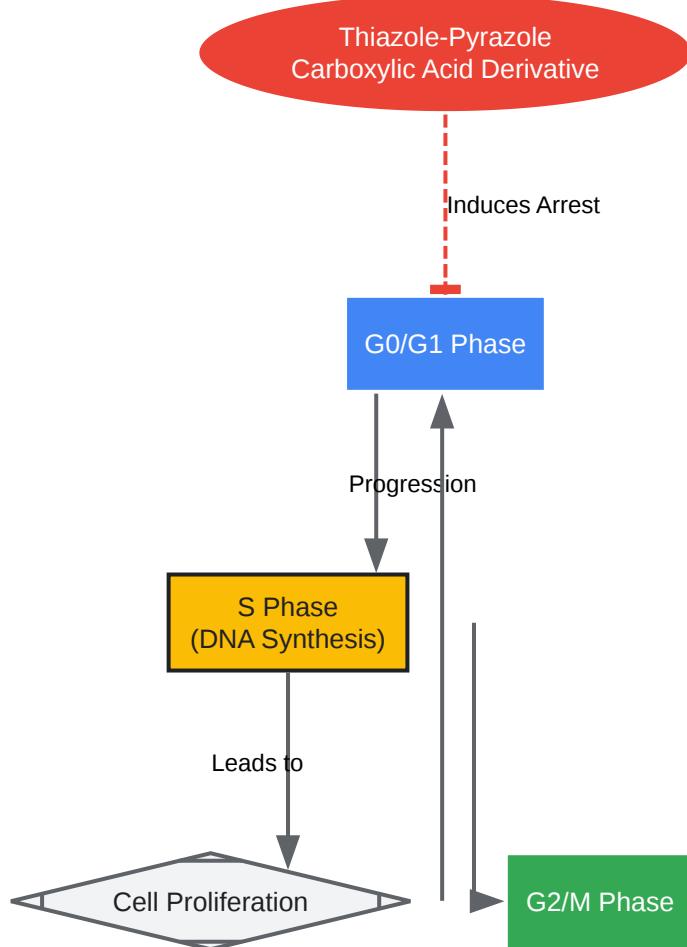
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Caption: Inhibition of COX enzymes by thiazole carboxamides.

4.2. Anticancer Mechanisms

The anticancer activity of thiazole derivatives is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been designed as c-Met kinase inhibitors, while others, like those based on the structure of dasatinib, target multiple tyrosine kinases.^{[8][9]} A class of 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives has been found to induce cell cycle arrest at the G0/G1 interphase in various tumor cell lines.^[10]

Anticancer Mechanism via Cell Cycle Arrest



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